molecular formula C6H7NO2 B3329412 4-Methylpyridine-2,5-diol CAS No. 59273-16-4

4-Methylpyridine-2,5-diol

Cat. No.: B3329412
CAS No.: 59273-16-4
M. Wt: 125.13 g/mol
InChI Key: STWBNDIDUFGEBO-UHFFFAOYSA-N
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Description

4-Methylpyridine-2,5-diol is an organic compound with the molecular formula C6H7NO2. It is a derivative of pyridine, featuring a methyl group at the fourth position and hydroxyl groups at the second and fifth positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpyridine-2,5-diol can be achieved through several methods. One common approach involves the hydroxylation of 4-methylpyridine. This process typically requires the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the desired diol .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the catalytic oxidation of 4-methylpyridine. This method utilizes catalysts such as vanadium pentoxide or manganese dioxide to facilitate the oxidation process. The reaction is carried out at elevated temperatures and pressures to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Methylpyridine-2,5-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can convert the diol to its corresponding alcohols or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens, alkyl groups, or amino groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and vanadium pentoxide under acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., thionyl chloride), alkylating agents (e.g., alkyl halides), and amination reagents (e.g., ammonia or amines).

Major Products:

    Oxidation: Quinones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, alkylated derivatives, aminated derivatives.

Scientific Research Applications

4-Methylpyridine-2,5-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methylpyridine-2,5-diol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl groups can form hydrogen bonds with target molecules, influencing their structure and function. Additionally, the compound’s ability to undergo redox reactions allows it to participate in various biochemical pathways .

Comparison with Similar Compounds

  • 2-Methylpyridine-5,6-diol
  • 3-Methylpyridine-2,5-diol
  • 4-Methylpyridine-3,5-diol

Comparison: 4-Methylpyridine-2,5-diol is unique due to the specific positioning of its methyl and hydroxyl groups. This arrangement influences its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications .

Properties

IUPAC Name

5-hydroxy-4-methyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-4-2-6(9)7-3-5(4)8/h2-3,8H,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWBNDIDUFGEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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